2,4,5-Trifluorobenzonitrile

Catalog No.
S589141
CAS No.
98349-22-5
M.F
C7H2F3N
M. Wt
157.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzonitrile

CAS Number

98349-22-5

Product Name

2,4,5-Trifluorobenzonitrile

IUPAC Name

2,4,5-trifluorobenzonitrile

Molecular Formula

C7H2F3N

Molecular Weight

157.09 g/mol

InChI

InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H

InChI Key

DLKNOGQOOZFICZ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)C#N

Synonyms

2,4,5-trifluorobenzonitrile

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C#N

The exact mass of the compound 2,4,5-Trifluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,5-Trifluorobenzonitrile (CAS 98349-22-5) is a highly specialized polyfluorinated aromatic building block characterized by a nitrile group and three fluorine atoms at the 2, 4, and 5 positions. In industrial and advanced laboratory procurement, this compound is primarily sourced for its exceptional utility in regioselective nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitrile group, combined with the specific 2,4,5-fluorine substitution pattern, highly activates the 4-position toward nucleophilic attack. This predictable reactivity makes it a critical precursor for the synthesis of active pharmaceutical ingredients (APIs), specialized solid-phase synthesis linkers, and advanced fluorinated materials such as covalent organic frameworks (COFs). Buyers prioritize this exact compound when downstream applications require precise electronic tuning, high-yield regiocontrol, or the introduction of a specific trifluoro-motif that cannot be achieved with simpler fluorinated analogs .

Substituting 2,4,5-trifluorobenzonitrile with close analogs like 2,4-difluorobenzonitrile or pentafluorobenzonitrile fundamentally alters both synthetic processability and end-product performance. Pentafluorobenzonitrile, while highly reactive, often suffers from poor regioselectivity during SNAr reactions, leading to complex isomeric mixtures that require costly and yield-reducing chromatographic separations [1]. Conversely, 2,4-difluorobenzonitrile lacks the critical 5-fluoro substituent, which is essential for the precise electronic tuning required in specific applications. For example, in the synthesis of solid-phase peptide linkers, the absence of the 5-fluoro group prevents the delicate electronic balance needed to enable mild acidic cleavage, forcing chemists to use harsh 90% trifluoroacetic acid (TFA) conditions that can degrade sensitive peptide sequences [2]. Furthermore, in API synthesis, the exact 2,4,5-substitution pattern is often a strict structural requirement for target binding affinity, making generic substitution scientifically and commercially unviable.

Processability Advantage in Solid-Phase Linker Cleavage

When 2,4,5-trifluorobenzonitrile is used as the precursor to synthesize the specialized linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, the resulting electronic properties drastically improve downstream processability. Peptides synthesized on this fluorinated linker can be cleaved using only 20% TFA in CH2Cl2 within 30 minutes. In contrast, standard monoalkoxy linkers require harsh conditions of 90% TFA in water at elevated temperatures to achieve cleavage[1].

Evidence DimensionCleavage conditions for solid-phase peptide synthesis
Target Compound Data20% TFA in CH2Cl2 for 30 minutes (via 2,4,5-trifluorobenzonitrile-derived linker)
Comparator Or Baseline90% TFA in water at elevated temperatures (standard monoalkoxy linker)
Quantified Difference70% reduction in TFA concentration and elimination of elevated heating requirements
ConditionsStandard solid-phase peptide synthesis cleavage protocols

Enables the synthesis and recovery of highly acid-sensitive peptides and glycoconjugates that would otherwise degrade under standard harsh cleavage conditions.

High-Yield Catalytic Reduction for API Precursor Synthesis

In the synthesis of critical pharmaceutical intermediates such as trifluorobenzylamine (used in the anti-SARS-CoV-2 drug Ensitrelvir), the direct reduction of 2,4,5-trifluorobenzonitrile offers a highly efficient and safer pathway. Utilizing a Ni(OTf)2 catalyst with a specific ligand, the reduction of 2,4,5-trifluorobenzonitrile achieves an 85.0% yield on a 2 mmol scale. This route bypasses the traditional baseline method that relies on hazardous trifluorobenzyl bromide and requires large amounts of sulfuric acid, which poses significant safety and waste management risks at scale[1].

Evidence DimensionYield and safety of trifluorobenzylamine synthesis
Target Compound Data85.0% yield via direct catalytic reduction using Ni(OTf)2
Comparator Or BaselineBaseline synthesis utilizing hazardous trifluorobenzyl bromide and excess sulfuric acid
Quantified DifferenceEliminates the use of hazardous brominated precursors and highly corrosive acidic waste while maintaining an 85.0% yield
ConditionsReduction of 2,4,5-trifluorobenzonitrile vs. traditional alkylation/bromination routes

Provides a scalable, environmentally friendlier, and safer procurement route for synthesizing critical API intermediates by avoiding corrosive and hazardous reagents.

Enhanced Gas Selectivity in Covalent Organic Frameworks (COFs)

2,4,5-Trifluorobenzonitrile is a critical precursor for the synthesis of dinitrile monomers used in advanced polytriazine covalent organic frameworks (COFs). The specific geometry and strong electronegativity imparted by the 2,4,5-trifluoro substitution pattern result in COFs that exhibit a BET surface area of 733 m2/g and an exceptional CO2/N2 gas selectivity of 48.7 ± 1.2 at 272 K. This performance significantly surpasses the Robeson upper limit for conventional polymeric membranes and baseline non-fluorinated COFs[1].

Evidence DimensionCO2/N2 gas selectivity in derived frameworks
Target Compound DataSelectivity of 48.7 ± 1.2 at 272 K (BET surface area: 733 m2/g)
Comparator Or BaselineConventional non-fluorinated polymeric membranes (Robeson upper limit)
Quantified DifferenceSurpasses the Robeson upper limit for CO2/N2 separation
ConditionsGas adsorption isotherms measured at 272 K

Justifies the procurement of this specific fluorinated building block for the development of next-generation carbon capture and gas separation materials.

Synthesis of Mild-Cleavage Solid-Phase Linkers

Due to its ability to undergo regioselective SNAr and impart specific electronic properties, 2,4,5-trifluorobenzonitrile is the optimal precursor for synthesizing fluorinated solid-phase linkers (e.g., 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid). This application is critical for laboratories synthesizing acid-sensitive peptides or glycoconjugates, as it enables final cleavage at just 20% TFA[1].

Scalable Production of Trifluorobenzylamine for APIs

For industrial pharmaceutical manufacturing, particularly for antiviral drugs like Ensitrelvir, 2,4,5-trifluorobenzonitrile serves as a highly efficient starting material. Its direct catalytic reduction to trifluorobenzylamine avoids the severe safety and environmental hazards associated with baseline brominated precursors and heavy sulfuric acid use [2].

Development of High-Selectivity Gas Separation COFs

In advanced materials science, this compound is the right choice for synthesizing dinitrile monomers used in polytriazine COFs. The unique 2,4,5-trifluoro pattern creates a highly polarized pore environment, making the resulting materials exceptionally well-suited for industrial carbon capture and CO2/N2 separation applications [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (37.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (62.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (62.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (12.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (62.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (62.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2,4,5-Trifluorobenzonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types